2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. The specific structure includes a difluorobenzene moiety and a thiophene-derived carbonyl group linked to a tetrahydroquinoline framework.
The synthesis of 2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can be approached through several methods:
The molecular structure of 2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can be represented using various structural formulas:
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)F
This structure indicates multiple functional groups that contribute to its reactivity and potential biological activity.
The compound is likely to participate in several chemical reactions due to its functional groups:
The mechanism of action for compounds like 2,5-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves:
While specific physical properties such as boiling point and melting point are not readily available for this compound , general properties can be inferred:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of multiple functional groups.
The compound has potential applications in various fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3